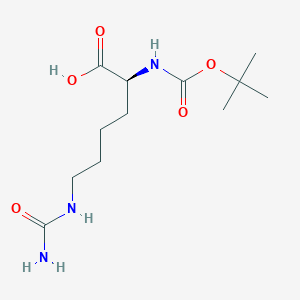

Boc-L-beta-homoalanine

Descripción general

Descripción

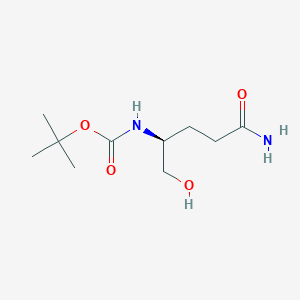

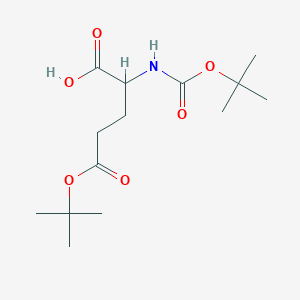

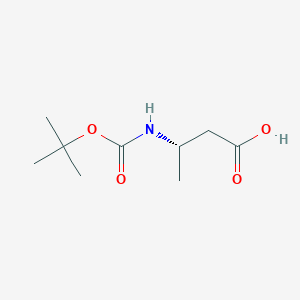

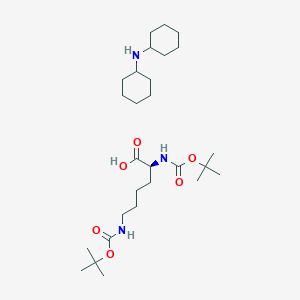

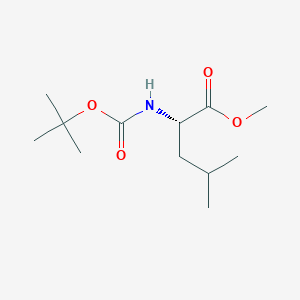

Boc-L-beta-homoalanine is a noteworthy derivative of beta-homoalanine and serves as an essential constituent in the production of peptides and mimics . It is also known as Boc-L-β-HomoAla-OH or (S)-3-(Boc-amino)butyric acid .

Synthesis Analysis

While specific synthesis methods for Boc-L-beta-homoalanine were not found in the search results, it is known to be used as a building block for peptide synthesis . More detailed information about its synthesis might be available in specialized chemical literature or databases.Physical And Chemical Properties Analysis

Boc-L-beta-homoalanine appears as a white to off-white powder . It has a density of 1.1±0.1 g/cm3 . The boiling point is predicted to be 339.5±25.0 °C . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Peptide Synthesis

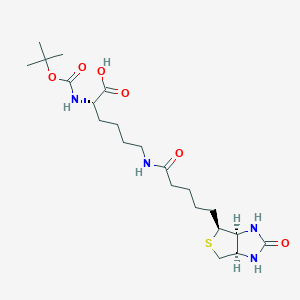

Boc-L-beta-homoalanine is widely used in the synthesis of peptides. Its Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function during the peptide assembly process. This allows for the selective formation of peptide bonds without unwanted side reactions. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions .

Medicinal Chemistry

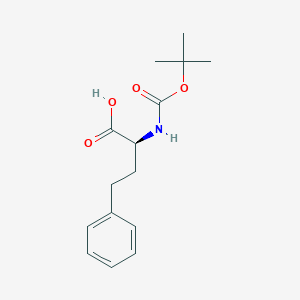

In medicinal chemistry, Boc-L-beta-homoalanine is utilized to create peptide mimetics that can mimic the structure and function of biologically active peptides. These mimetics have potential applications in treating diseases such as Parkinson’s, Alzheimer’s, and multiple sclerosis by interfering with or enhancing certain biological pathways .

Drug Design

The compound’s ability to incorporate into peptides makes it valuable in drug design. It can be used to alter the pharmacokinetic properties of therapeutic peptides, potentially leading to improved stability and bioavailability in drug candidates .

Proteomics Research

Boc-L-beta-homoalanine can be used in proteomics to study protein structure and function. By incorporating this amino acid into proteins, researchers can investigate the effects of structural changes on protein activity and interactions .

Chemical Biology

In chemical biology, Boc-L-beta-homoalanine is used to modify proteins and enzymes to understand their mechanisms. This can involve creating enzyme inhibitors or designing novel enzymes with altered catalytic properties .

Material Science

This compound also finds applications in material science, where it can be used to create polymers with specific properties. For example, polymers containing Boc-L-beta-homoalanine could be designed to have particular degradation rates or mechanical strengths, useful in biomedical applications like tissue engineering .

Mecanismo De Acción

Boc-L-beta-homoalanine, also known as (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid, is a noteworthy derivative of beta-homoalanine . It serves as an essential constituent in the production of peptides and mimics .

Target of Action

It’s known to be effective as a medicinal substance, especially with reference to treating devastating afflictions like parkinson’s, alzheimer’s, and multiple sclerosis .

Biochemical Pathways

Given its role in the production of peptides and mimics, it may influence protein synthesis and related pathways .

Result of Action

Its effectiveness in treating diseases like parkinson’s, alzheimer’s, and multiple sclerosis suggests that it may have neuroprotective effects .

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDHEONPQYIAN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420711 | |

| Record name | Boc-L-beta-homoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158851-30-0 | |

| Record name | Boc-L-beta-homoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)